molecular formula C19H23N3O4 B12160950 3-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

3-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B12160950
M. Wt: 357.4 g/mol
InChI Key: NFGLYNHJRQOVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone under acidic or basic conditions.

    Introduction of the morpholine moiety: This step involves the reaction of the spirocyclic intermediate with a phenyl-substituted morpholine derivative, often under nucleophilic substitution conditions.

    Oxidation and final modifications: The final steps may include oxidation reactions to introduce the oxo groups and other functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The phenyl and morpholine moieties can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure may interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a scaffold for designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound’s stability and reactivity make it suitable for use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which 3-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The spirocyclic structure can enhance binding affinity and selectivity, potentially leading to more effective and targeted therapies.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic compounds: Other spirocyclic compounds with similar structures include spirooxindoles and spirocyclic lactams.

    Morpholine derivatives: Compounds such as 2-phenylmorpholine and its derivatives share structural similarities.

Uniqueness

3-[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its combination of a spirocyclic core with a phenyl-substituted morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C19H23N3O4/c23-16(13-22-17(24)19(20-18(22)25)8-4-5-9-19)21-10-11-26-15(12-21)14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2,(H,20,25)

InChI Key

NFGLYNHJRQOVJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.